molecular formula C23H24ClN5O3 B12160135 N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12160135
M. Wt: 453.9 g/mol
InChI Key: OXGPYFWUSRKAEM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chlorophenyl group, an isoquinoline moiety, and a pyrido[2,3-d]pyrimidine core, makes this compound a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate starting materials, such as 2-aminopyrimidine and a suitable diketone, under acidic or basic conditions.

    Introduction of the Isoquinoline Moiety: The isoquinoline ring can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine or other nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective activities.

    Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and physiological responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl group, isoquinoline moiety, and pyrido[2,3-d]pyrimidine core provides a unique scaffold for drug design and development.

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H24ClN5O3/c24-15-6-3-7-16(10-15)25-21(31)17-11-18(30)26-20-19(17)22(32)28-23(27-20)29-9-8-13-4-1-2-5-14(13)12-29/h1-7,10,17,19-20,23,27H,8-9,11-12H2,(H,25,31)(H,26,30)(H,28,32)

InChI Key

OXGPYFWUSRKAEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3NC4C(C(CC(=O)N4)C(=O)NC5=CC(=CC=C5)Cl)C(=O)N3

Origin of Product

United States

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